molecular formula C5H6N2O B12914135 2-(1H-Imidazol-2-yl)ethenol

2-(1H-Imidazol-2-yl)ethenol

Cat. No.: B12914135
M. Wt: 110.11 g/mol
InChI Key: SPMYHLYKVLMIRO-DAFODLJHSA-N
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Description

2-(1H-Imidazol-2-yl)ethenol is a heterocyclic organic compound featuring an imidazole ring attached to an ethenol group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)ethenol typically involves the cyclization of amido-nitriles under mild conditions. One method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of glyoxal and ammonia, forming the imidazole ring .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance yield and reduce reaction time. Phosphorus oxide or hydrochloric acid can be used as catalysts to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-yl)ethenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-Imidazol-2-yl)ethenol is utilized in various scientific research fields:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-(1H-Imidazol-2-yl)ethenol is unique due to its ethenol group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethenol group allows for additional hydrogen bonding and electronic interactions, enhancing its utility in various applications .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

(E)-2-(1H-imidazol-2-yl)ethenol

InChI

InChI=1S/C5H6N2O/c8-4-1-5-6-2-3-7-5/h1-4,8H,(H,6,7)/b4-1+

InChI Key

SPMYHLYKVLMIRO-DAFODLJHSA-N

Isomeric SMILES

C1=CN=C(N1)/C=C/O

Canonical SMILES

C1=CN=C(N1)C=CO

Origin of Product

United States

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